4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol
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Overview
Description
4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol is a chemical compound with the molecular formula C18H16O3 and a molecular weight of 280.318 g/mol It is characterized by the presence of a phenol group, a methoxyphenoxy group, and a penten-1-ynyl chain
Preparation Methods
The synthesis of 4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and 4-bromophenol.
Reaction Conditions: The key steps involve coupling reactions, such as Sonogashira coupling, to form the enynyl chain. The reaction conditions often include the use of palladium catalysts, copper iodide, and bases like triethylamine.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The enynyl chain can be reduced to form alkanes using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide to form phenoxide ions.
Scientific Research Applications
4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the enynyl chain can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol can be compared with similar compounds such as:
1-Methoxy-4-[5-(4-methoxyphenoxy)-3-penten-1-ynyl]benzene: This compound has a similar structure but differs in the position of the methoxy group.
4-[(3Z)-5-(4-Methoxyphenoxy)-3-penten-1-yn-1-yl]phenol: This is an isomer with a different configuration of the enynyl chain.
Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-: This compound has a similar phenol and methoxy group but differs in the length and structure of the alkenyl chain.
Properties
CAS No. |
166762-97-6 |
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Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
4-[5-(4-methoxyphenoxy)pent-3-en-1-ynyl]phenol |
InChI |
InChI=1S/C18H16O3/c1-20-17-10-12-18(13-11-17)21-14-4-2-3-5-15-6-8-16(19)9-7-15/h2,4,6-13,19H,14H2,1H3 |
InChI Key |
MYCBDFJVVJREPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC=CC#CC2=CC=C(C=C2)O |
Origin of Product |
United States |
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